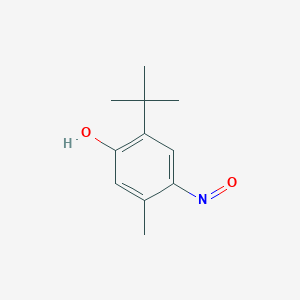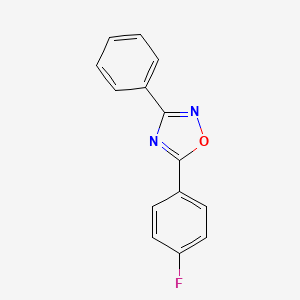
capivasertib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
capivasertib is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolopyrimidine moiety, and a chlorophenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of capivasertib typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrolopyrimidine moiety and the chlorophenyl group. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolopyrimidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
capivasertib can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins or enzymes can provide insights into their functions.
Medicine
In medicinal chemistry, capivasertib may be investigated for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of capivasertib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(1-(4-fluorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- 4-amino-N-(1-(4-bromophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of capivasertib lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C21H25ClN6O2 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26) |
Clave InChI |
JDUBGYFRJFOXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazole-3,5-diamine, 4-[(4-bromophenyl)azo]-](/img/structure/B8795120.png)



![2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8795152.png)








